![molecular formula C9H20NO2PS3 B14408364 Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate CAS No. 84549-14-4](/img/structure/B14408364.png)
Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate is a chemical compound known for its unique structure and properties
Métodos De Preparación
The synthesis of Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate involves several steps. The synthetic routes typically include the reaction of ethyl phosphorothioate with isopropyl alcohol under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities .
Análisis De Reacciones Químicas
Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphorothioyl derivatives, while reduction could yield simpler phosphorothioyl compounds .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used to study enzyme interactions and protein modificationsIndustrially, it can be used in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through phosphorylation or other chemical modifications. The pathways involved in its mechanism of action are complex and depend on the specific biological or chemical context in which it is used .
Comparación Con Compuestos Similares
Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate can be compared with other similar compounds such as isofenphos and other phosphorothioyl derivatives. These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
84549-14-4 |
|---|---|
Fórmula molecular |
C9H20NO2PS3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
ethyl N-di(propan-2-yloxy)phosphinothioylcarbamodithioate |
InChI |
InChI=1S/C9H20NO2PS3/c1-6-16-9(14)10-13(15,11-7(2)3)12-8(4)5/h7-8H,6H2,1-5H3,(H,10,14,15) |
Clave InChI |
PJHWXCKHHXIMMY-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=S)NP(=S)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
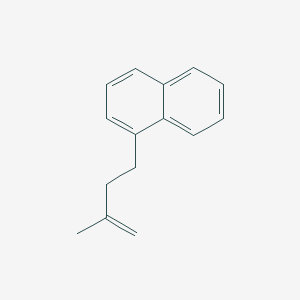
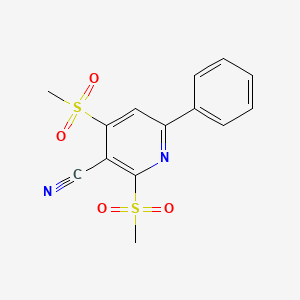
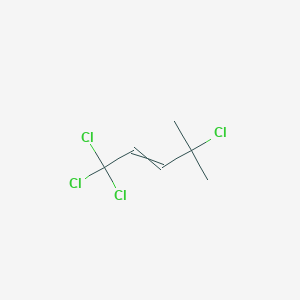
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
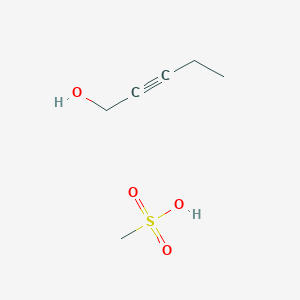
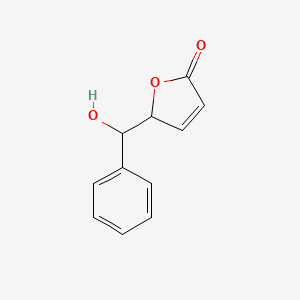
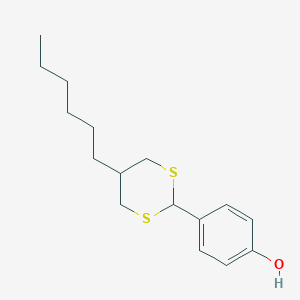

![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
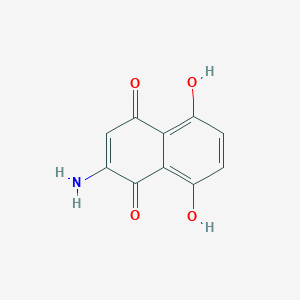
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
